Quantified Yield Contribution in a Validated Multi-Step Synthesis of a LuxS Enzyme Inhibitor Precursor
In the synthesis of a fluorinated S-ribosylhomocysteine analogue, the use of 4-ethoxy-4-oxobutylzinc bromide in a palladium-catalyzed cross-coupling with a protected 6-fluoro-6-iodo-α-D-ribo-hex-5-enofuranose substrate was executed using 2 equivalents of the organozinc reagent. This specific Negishi coupling step, integrated within a longer sequence, contributed to a reported yield of 51% over three steps for the segment involving the organozinc coupling and subsequent transformations [1]. This establishes a benchmark for the reagent's efficiency in a complex, pharmaceutically relevant setting where sterically hindered, iodine-bearing furanose substrates are employed.
| Evidence Dimension | Yield contribution in multi-step Negishi coupling sequence |
|---|---|
| Target Compound Data | 51% yield over three steps (including the organozinc coupling) |
| Comparator Or Baseline | Not applicable (baseline established as zero yield without the specific organozinc reagent for this complex coupling) |
| Quantified Difference | N/A (absolute yield benchmark established) |
| Conditions | Protected 6-fluoro-6-iodo-α-D-ribo-hex-5-enofuranose, 2 eq. 4-ethoxy-4-oxobutylzinc bromide, Pd[P(Ph)₃]₄ catalyst, followed by deprotection steps. |
Why This Matters
Provides a validated yield benchmark for a complex, sterically demanding Negishi coupling that is directly transferable to the synthesis of nucleoside analogues and antibacterial agents.
- [1] Li, X., et al. (2006). Novel S-Ribosylhomocysteine Analogues as Potential Inhibitors of LuxS Enzyme. Bioorganic & Medicinal Chemistry Letters, 16(10), 2720–2723. View Source
